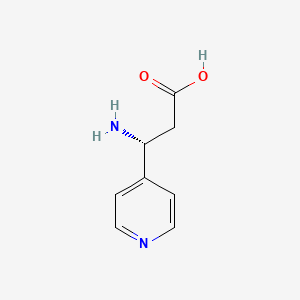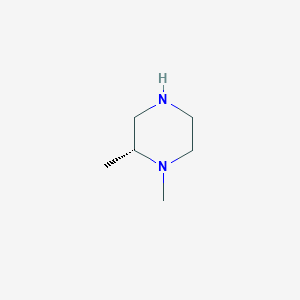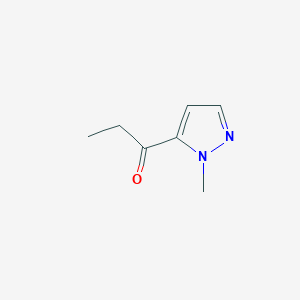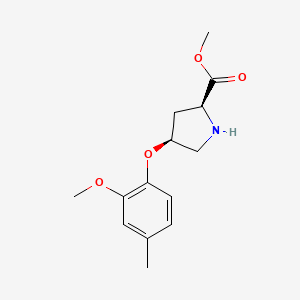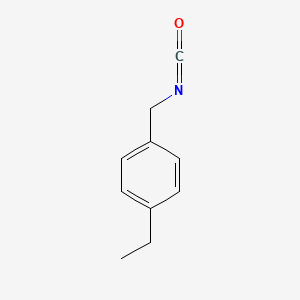
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Unique Mechanism of Action in Marine Alkaloids
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate, found in marine alkaloids such as Trabectedin (ET-743), has a distinct mechanism of action. It interacts with the minor groove of DNA, affecting transcription factors, DNA-binding proteins, and DNA repair pathways. This interaction suggests potential applications in cancer therapy, as evidenced by its combination with other anticancer agents in clinical studies (D’Incalci & Galmarini, 2010).
Antioxidant Properties in Food Preservation
The compound and its analogues, such as Ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline), demonstrate significant antioxidant properties. They are particularly effective in preserving polyunsaturated fatty acids in fish meal, preventing spontaneous combustion. These properties underline its potential for broader applications in food preservation and stability (de Koning, 2002).
Role in Tetrahydroisoquinoline Therapeutics
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate shares structural similarities with tetrahydroisoquinolines (THIQs), a class of compounds with a wide range of therapeutic applications. THIQs have shown potential in treating cancer, malaria, central nervous system disorders, and more, indicating possible research avenues for the compound (Singh & Shah, 2017).
Analytical Methods for Determining Antioxidant Activity
The compound's efficacy as an antioxidant can be evaluated using various analytical methods, such as ORAC, HORAC, TRAP, and TOSC tests, among others. Understanding these methods can aid in assessing its antioxidant capacity, which is crucial for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Ethylene Biosynthesis and Its Implications
Research on ethylene biosynthesis, where compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) play a critical role, may offer insights into the biological activities of ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate. Understanding ACC's diverse roles could pave the way for novel agricultural and biotechnological applications, where ethylene regulation is crucial (Van de Poel & Van Der Straeten, 2014).
Propiedades
IUPAC Name |
ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVJMEHWYXQHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




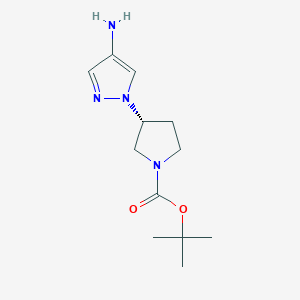
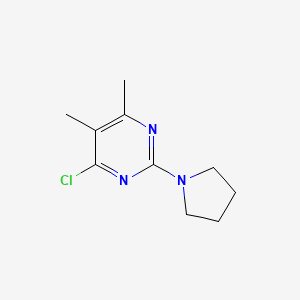
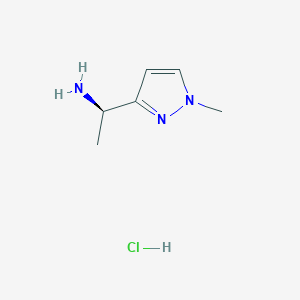
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
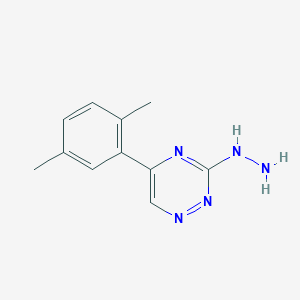
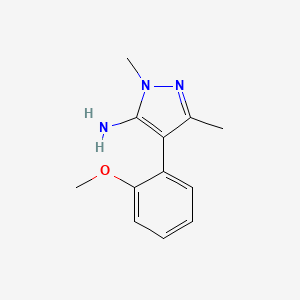
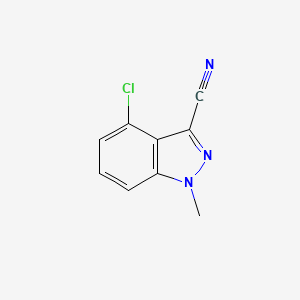
methanone](/img/structure/B1450134.png)
